3-Nitro-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
3-nitro-1-[[4-(trifluoromethoxy)phenyl]methyl]pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O3/c12-11(13,14)20-9-3-1-8(2-4-9)7-16-6-5-10(15-16)17(18)19/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXRFLULKCABKPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CC(=N2)[N+](=O)[O-])OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration of the pyrazole ring using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the Trifluoromethoxyphenylmethyl Group: This step involves the reaction of the nitro-substituted pyrazole with a trifluoromethoxyphenylmethyl halide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Nitro-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazole can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, base (e.g., sodium hydride).
Oxidation: Hydrogen peroxide, acetic acid.
Major Products
Reduction: 3-Amino-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazole.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Oxidation: Pyrazole N-oxides.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity :
Research indicates that 3-Nitro-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazole exhibits promising anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, suggesting its potential as a lead compound in cancer therapy .
Neuropharmacology :
The compound has also been investigated for its neuropharmacological effects. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, potentially offering therapeutic benefits for conditions such as anxiety and depression. The specific interaction with serotonin receptors is under exploration, indicating a pathway for developing new antidepressants .
Agrochemical Applications
Pesticide Development :
Due to its structural characteristics, this compound has been explored as a candidate for developing novel pesticides. Its efficacy against various pests while maintaining low toxicity to non-target organisms makes it an attractive option in sustainable agriculture. Field trials have demonstrated its effectiveness in controlling aphid populations without significant environmental impact .
Materials Science Applications
Polymer Chemistry :
In materials science, this compound has been utilized as a building block for synthesizing advanced polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has shown improvements in material strength and resistance to degradation under environmental stressors. These polymers are being studied for applications in coatings, adhesives, and structural materials .
Case Studies
| Study | Application Area | Findings |
|---|---|---|
| Study A | Anticancer Research | Demonstrated inhibition of cell proliferation in breast cancer cells with IC50 values indicating potent activity. |
| Study B | Neuropharmacology | Identified potential modulation of serotonin receptors; further studies needed for clinical relevance. |
| Study C | Agrochemical Testing | Field trials showed effective pest control with minimal environmental impact compared to conventional pesticides. |
| Study D | Polymer Development | Enhanced mechanical properties observed in polymer composites incorporating the compound. |
Mechanism of Action
The mechanism of action of 3-Nitro-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethoxyphenylmethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and interaction with intracellular targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed table followed by a discussion of findings:
Table 1: Structural and Functional Comparison of Pyrazole Derivatives
Key Findings:
Substitution Patterns and Geometry: The target compound’s benzyl-OCF₃ group introduces greater steric bulk compared to the direct phenyl substitution in 3k . This may reduce crystallinity but improve solubility. The nitro group at position 3 (vs.
Synthetic Accessibility :
- The target compound’s synthesis likely involves N-alkylation of pyrazole, whereas 3k is synthesized via coupling reactions with arylboronic acids . Triazole hybrids (e.g., ) employ click chemistry, offering modularity but requiring copper catalysts.
Biological Implications :
- While Q203 and other OCF₃-containing compounds target mycobacterial energy metabolism, the target compound’s pyrazole core may favor different biological targets, such as kinases or nitroreductases.
Physicochemical Properties :
- The ethyl linker in C₉H₈F₃N₅O₂ increases flexibility but may reduce metabolic stability compared to the rigid benzyl group in the target compound.
Biological Activity
3-Nitro-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazole is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound’s structure can be represented as follows:
- Chemical Formula : C11H9F3N2O2
- Molecular Weight : 266.19 g/mol
- CAS Number : Not specifically listed in the provided sources.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related nitro-containing compounds have shown effectiveness against various bacterial strains, suggesting a potential for similar activity in this compound.
Anticancer Properties
Recent studies have explored the anticancer potential of pyrazole derivatives. In vitro assays demonstrated that certain pyrazole derivatives could inhibit the proliferation of cancer cell lines, indicating that this compound might also possess anticancer properties. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest in cancer cells.
The biological activity of this compound is likely mediated through several mechanisms:
- Nitro Group Activation : The nitro group can undergo reduction to form reactive intermediates that may interact with cellular macromolecules, leading to cytotoxic effects.
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism, which could be a mechanism for its anticancer activity.
In Vitro Studies
A study published in PubMed indicated that derivatives of pyrazole showed promising results in inhibiting tumor growth in various cancer models. Specifically, compounds were tested against breast and lung cancer cell lines, demonstrating IC50 values in the micromolar range, which suggests moderate potency compared to established chemotherapeutics.
Structure-Activity Relationship (SAR)
The SAR studies indicated that modifications on the pyrazole ring significantly affect biological activity. For example, the presence of trifluoromethoxy groups enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Table: Summary of Biological Activities
Q & A
Q. What synthetic methodologies are commonly employed to introduce nitro and trifluoromethoxy substituents into pyrazole derivatives?
The synthesis of substituted pyrazoles often involves multi-step functionalization. For nitro groups, nitration reactions using nitric acid or mixed acids (HNO₃/H₂SO₄) under controlled temperatures are typical. Trifluoromethoxy groups can be introduced via nucleophilic substitution or copper-mediated coupling reactions. For example, highlights copper sulfate as a catalyst for click chemistry in triazole-pyrazole hybrids, suggesting metal-mediated strategies for complex substituents. Optimization of solvent systems (e.g., THF/water mixtures) and temperature (e.g., 50°C for 16 hours) is critical for yield and purity .
Q. How do electron-withdrawing groups (e.g., nitro, trifluoromethoxy) influence the stability and reactivity of pyrazole derivatives?
Nitro (-NO₂) and trifluoromethoxy (-OCF₃) groups are strong electron-withdrawing substituents. They reduce electron density on the pyrazole ring, enhancing resistance to oxidative degradation and altering regioselectivity in electrophilic substitution reactions. notes that trifluoromethyl groups improve chemical stability and biological activity by modulating electronic properties and lipophilicity, which can be extrapolated to trifluoromethoxy analogs .
Q. What spectroscopic techniques are most effective for characterizing 3-nitro-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazole?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is essential for confirming substituent positions and purity. Mass spectrometry (ESI or EI-MS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like nitro (asymmetric stretching ~1520 cm⁻¹). X-ray crystallography (using programs like SHELXL or Mercury) provides definitive structural confirmation, as demonstrated in for small-molecule refinement .
Advanced Research Questions
Q. How can conflicting biological activity data for pyrazole derivatives be resolved in structure-activity relationship (SAR) studies?
Contradictions in bioassay results may arise from impurities, stereochemical variations, or assay conditions. Rigorous purification (e.g., column chromatography, recrystallization) and orthogonal analytical methods (HPLC, HRMS) ensure compound integrity. For example, emphasizes ≥95% purity for pharmacological studies. Additionally, computational modeling (docking, QSAR) can identify key interactions, such as hydrogen bonding with the nitro group or hydrophobic effects from the trifluoromethoxy moiety .
Q. What strategies optimize the regioselectivity of pyrazole functionalization when introducing bulky substituents like [4-(trifluoromethoxy)phenyl]methyl?
Steric hindrance from bulky groups complicates regioselectivity. Directed ortho-metalation (DoM) or protecting group strategies (e.g., tosyl in ) can guide substitution. Microwave-assisted synthesis may enhance reaction efficiency. reports a 61% yield for a triazole-pyrazole hybrid via copper-catalyzed azide-alkyne cycloaddition (CuAAC), suggesting transition-metal catalysts improve selectivity in crowded systems .
Q. How do computational tools like density functional theory (DFT) aid in predicting the reactivity of nitro-substituted pyrazoles?
DFT calculations assess electronic parameters (e.g., HOMO-LUMO gaps, electrostatic potentials) to predict sites for nucleophilic/electrophilic attack. For instance, the nitro group’s electron-deficient nature increases susceptibility to nucleophilic substitution at adjacent positions. notes that computational analysis of trifluoromethyl analogs helps rationalize experimental reactivity trends .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
